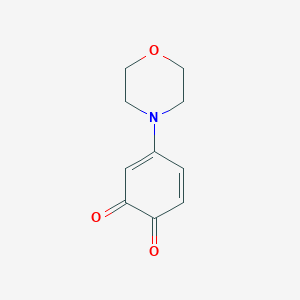
4-(Morpholin-4-yl)cyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholin-4-yl)cyclohexa-3,5-diene-1,2-dione is an organic compound that features a morpholine ring attached to a cyclohexa-3,5-diene-1,2-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)cyclohexa-3,5-diene-1,2-dione typically involves the reaction of cyclohexa-3,5-diene-1,2-dione with morpholine. The reaction is usually carried out in a solvent such as isopropanol under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione structure to diol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various N, O-heterocycles and o-aminophenols.
Scientific Research Applications
4-(Morpholin-4-yl)cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-3,5-diene-1,2-dione: Lacks the morpholine ring but shares the dione structure.
4,6-Di-tert-butyl-3-nitrocyclohexa-3,5-diene-1,2-dione: Contains additional tert-butyl and nitro groups, leading to different reactivity and applications.
Uniqueness
4-(Morpholin-4-yl)cyclohexa-3,5-diene-1,2-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications .
Properties
CAS No. |
671226-20-3 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-morpholin-4-ylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C10H11NO3/c12-9-2-1-8(7-10(9)13)11-3-5-14-6-4-11/h1-2,7H,3-6H2 |
InChI Key |
BHXCTQLBVUUZPR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


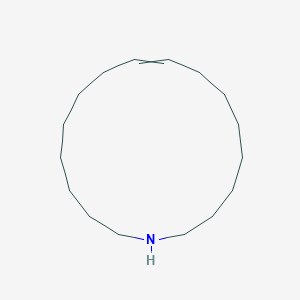
![Benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]-](/img/structure/B12548853.png)
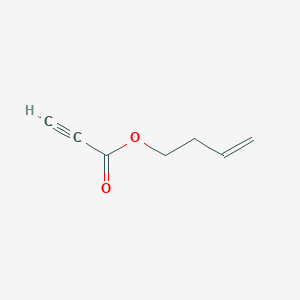
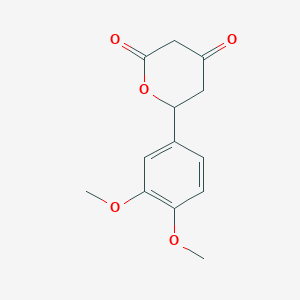
![2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B12548868.png)
![2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B12548870.png)
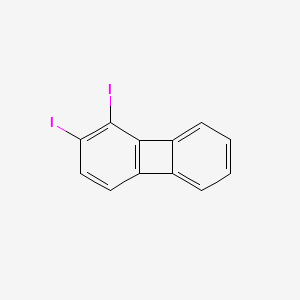

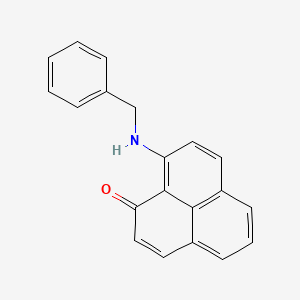

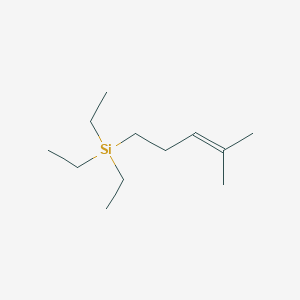


![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)
